REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H-].[Na+].BrC[CH:17]=[C:18]([CH3:20])[CH3:19].O1CCC[CH2:22]1>>[CH2:1]([O:3][C:4](=[O:12])[C:5]([CH3:22])([CH2:11][CH:17]=[C:18]([CH3:20])[CH3:19])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
BrCC=C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The clear reaction mixture was stirred for 5 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
STIRRING
|
Details
|
was stirred at that temperature for 22 h
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
After quenching with 1.0 M aqueous hydrochloric acid solution (20 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between 1.0 M aqueous hydrochloric acid solution (150 mL) and ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (self packed glass column, gradient elution: 5-20% ethyl acetate in hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC=C(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 91.4 mmol | |
AMOUNT: MASS | 22.15 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |